Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is a chemical compound notable for its unique structure, which integrates a benzamide moiety with a nitro group and a tetrazole ring. Its molecular formula is , and it has a molecular weight of 234.17 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to its distinctive chemical properties and potential biological activities.
The compound is synthesized through various methods, often involving the reaction of nitrobenzoyl chlorides with 5-aminotetrazole. The presence of the nitro group enhances the electrophilic character, while the tetrazole ring contributes to its biological activity.
Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- falls under the category of organic compounds, specifically within the sub-class of amides and heterocycles. It is recognized for its potential applications in pharmaceuticals due to its biological activity and structural features.
The synthesis of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- typically involves a two-step process. The first step includes the preparation of the nitrobenzamide from the corresponding nitrobenzoyl chloride by reacting it with 5-aminotetrazole. The second step may involve modifications to enhance yield and purity, employing techniques such as continuous flow reactors or automated synthesis platforms .
Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- features a complex molecular structure characterized by:
Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- exhibits versatility in synthetic organic chemistry. It can undergo various reactions due to its functional groups:
The biological activity of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is primarily attributed to its structural features:
Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- has several notable applications:
The benchmark synthesis of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- (CAS 6229-22-7) employs a sequential two-step approach with precise stoichiometric control. The initial step involves the preparation of the tetrazole precursor, where 5-aminotetrazole is synthesized via cycloaddition between sodium azide and nitrile derivatives under zinc salt catalysis in aqueous medium [4]. This intermediate is subsequently coupled with 4-nitrobenzoyl chloride under Schotten-Baumann conditions, utilizing triethylamine as an acid scavenger in anhydrous aprotic solvents. The reaction dynamics are governed by the nucleophilic character of the tetrazole amine nitrogen, which attacks the electrophilic carbonyl carbon of the acid chloride. Optimization studies reveal that maintaining the reaction temperature at 0-5°C during the initial addition phase prevents undesirable side reactions, followed by gradual warming to ambient temperature to drive the reaction to >85% completion [1]. The stoichiometric ratio of 1:1.05 (5-aminotetrazole to 4-nitrobenzoyl chloride) maximizes yield while minimizing diacylation byproducts. Microwave-assisted coupling techniques have demonstrated significant rate enhancement, reducing reaction times from hours to minutes while maintaining yields above 80% [4].
Table 1: Optimization Parameters for Two-Step Synthesis
| Parameter | Step 1: Tetrazole Formation | Step 2: Amide Coupling |
|---|---|---|
| Catalyst | ZnCl₂ (10 mol%) | Triethylamine (1.5 eq) |
| Solvent | Water/IPA mixture | Anhydrous THF/DMF |
| Temperature | 80-85°C | 0°C → 25°C gradient |
| Reaction Time | 6-8 hours | 3-4 hours (conventional) |
| Yield Optimization | NaN₃ excess (1.3 eq) | Acid chloride excess (5%) |
The tetrazole ring in the benzamide derivative exhibits complex regioselectivity due to the presence of multiple nitrogen atoms with differing electronic environments. Selective N1 vs N2 alkylation is achievable through pH-controlled reactions and metal coordination masking. At mildly alkaline conditions (pH 8-9), electrophiles preferentially attack the N1 position, generating 1-substituted tetrazolium intermediates that can be reduced to stable N1-alkyl derivatives [1] [4]. In contrast, under strong basic conditions (pH >12) with cesium carbonate, the N2 position becomes accessible for functionalization. Transition metal-mediated strategies employ palladium catalysts to enable Suzuki-Miyaura couplings at the C5 position of the tetrazole ring when protected at N1 or N2, providing access to biaryl-functionalized derivatives. Computational docking studies confirm that steric hindrance from the adjacent benzamide group significantly influences the trajectory of electrophilic attack, necessitating tailored protecting group strategies such as PMB (p-methoxybenzyl) protection/deprotection sequences for C-H functionalization [4].
Industrial translation of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- synthesis faces challenges in exotherm management during the acyl coupling step and azide handling safety. Continuous flow reactor systems have demonstrated superior control through precise residence time regulation and instantaneous heat dissipation. Microreactor configurations with static mixers enable rapid reagent combining followed by segmented flow through temperature-controlled zones maintained at -10°C (mixing zone) and 25°C (reaction development zone). This approach reduces byproduct formation by 40% compared to batch processing while allowing production scales exceeding 50 kg/day [1]. Automated platforms integrate continuous flow synthesis with in-line FTIR monitoring and computer-controlled crystallization, achieving >99.5% purity without chromatographic purification. Recent advances incorporate immobilized enzyme beds (lipase-based) for solvent-free workup, aligning with green chemistry principles by eliminating halogenated solvents traditionally used in extraction .
The polar nature of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- necessitates specialized purification approaches to remove residual aminotetrazole and nitrobenzoic acid impurities. Solvent gradient crystallization employing ethanol/water mixtures provides optimal crystal morphology for industrial handling, with defined cooling profiles (1°C/minute) yielding >99% pure product as confirmed by HPLC. The compound exhibits polymorphic behavior, with Form I (monoclinic, P2₁/c) demonstrating superior storage stability over Form II (orthorhombic, Pna2₁). Preparative HPLC with polar-embedded C18 phases and aqueous ammonium acetate/acetonitrile mobile phases resolves regioisomeric impurities but remains cost-prohibitive for large-scale applications. Hybrid approaches utilizing acid-base extraction followed by anti-solvent crystallization provide economically viable purification, reducing organic solvent consumption by 60% compared to standard chromatographic methods while maintaining pharmacopeial-grade purity [1].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: